4-(Cyclopentylmethoxy)pyridin-3-amine
Description
Overview of Pyridine (B92270) and Aminopyridine Derivatives in Contemporary Organic Chemistry
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental structural motif in numerous natural products, including vitamins and alkaloids. enpress-publisher.comnih.gov Its derivatives are integral to the pharmaceutical industry, with the pyridine ring being a key component in a multitude of approved drugs. enpress-publisher.comrsc.org The unique electronic properties of the pyridine ring, characterized by its polarity and ability to form hydrogen bonds, often enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com
Aminopyridines, which are pyridine rings substituted with one or more amino groups, are a particularly important class of pyridine derivatives. rsc.org They serve as crucial intermediates in the synthesis of a diverse range of more complex heterocyclic systems and are recognized as important pharmacophores in their own right. researchgate.netnih.gov The position of the amino group on the pyridine ring significantly influences the molecule's chemical reactivity and biological activity, leading to a wide spectrum of applications in medicinal chemistry. rsc.org For instance, aminopyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govrsc.org
The synthesis of functionalized aminopyridines is a central theme in modern organic chemistry. nih.gov Various synthetic strategies have been developed to introduce diverse substituents onto the aminopyridine core, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov These methods are crucial for creating libraries of novel compounds for drug discovery programs. enpress-publisher.com
Strategic Importance of Substituted Pyridines in Synthetic Methodologies and Chemical Biology Research
Substituted pyridines are of immense strategic importance in both synthetic methodologies and chemical biology research. Their utility stems from their ability to act as versatile building blocks and ligands in catalysis. nih.gov The pyridine nucleus can be readily modified, allowing for the introduction of a wide array of functional groups, which in turn enables the construction of complex molecular architectures. enpress-publisher.comnih.gov
In synthetic chemistry, substituted pyridines are key precursors for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov Methodologies such as cross-coupling reactions, condensation reactions, and cycloadditions are frequently employed to elaborate the pyridine scaffold. nih.gov The development of efficient and regioselective methods for the functionalization of pyridines remains an active area of research. nih.gov
In the realm of chemical biology, substituted pyridines are instrumental as molecular probes and ligands for studying biological processes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making these compounds suitable for interacting with biological macromolecules like enzymes and receptors. rsc.org This property is extensively exploited in the design of enzyme inhibitors, particularly kinase inhibitors, where the pyridine scaffold often serves as a key hinge-binding element. google.com The ability to systematically modify the substituents on the pyridine ring allows researchers to probe structure-activity relationships (SAR) and optimize the potency and selectivity of bioactive molecules.
Rationale for Investigating the 4-(Cyclopentylmethoxy)pyridin-3-amine Structural Motif within Heterocyclic Chemistry
The specific structural motif of this compound represents a confluence of several key features that make it a compound of significant interest in heterocyclic and medicinal chemistry. While direct research on this exact molecule is not extensively published, its structural components suggest a strong rationale for its investigation as a valuable scaffold.
The core of the molecule is a 3-aminopyridine (B143674) unit. The 3-amino substitution pattern is a well-established pharmacophore found in numerous biologically active compounds. rsc.org The presence of the amino group provides a key site for further chemical modification, allowing for the attachment of various side chains and pharmacophoric groups.
The 4-position is substituted with a cyclopentylmethoxy group. The ether linkage at the 4-position of a pyridine ring is a common feature in many kinase inhibitors and other biologically active molecules. This group can influence the molecule's solubility, lipophilicity, and metabolic stability. The cyclopentyl moiety introduces a non-polar, alicyclic group that can engage in hydrophobic interactions within the binding pockets of biological targets. Such cycloalkyl groups are often employed in drug design to optimize binding affinity and pharmacokinetic properties.
The combination of the 3-amino and 4-alkoxy substituents on the pyridine ring creates a specific electronic and steric environment. This particular substitution pattern is found in the core structures of various kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. google.com Therefore, scaffolds like this compound are highly valuable as starting points for the synthesis of novel kinase inhibitors. The investigation of this motif allows for the exploration of new chemical space and the development of potential therapeutic agents with improved potency, selectivity, and drug-like properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1520789-08-5 |
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Note: Some properties are predicted based on the structure as experimental data is limited.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(cyclopentylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c12-10-7-13-6-5-11(10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8,12H2 |
InChI Key |
FVLYSKDUOAZFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=C(C=NC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 4 Cyclopentylmethoxy Pyridin 3 Amine Core and Analogs
Retrosynthetic Analysis of the 4-(Cyclopentylmethoxy)pyridin-3-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For this compound (1), the analysis can proceed through several logical disconnections.
The most evident disconnection is at the ether linkage (C-O bond), a common strategy for simplifying alkoxy-substituted aromatics. This leads to a key intermediate, 4-hydroxy-pyridin-3-amine (2), and a suitable cyclopentylmethyl halide, such as cyclopentylmethyl bromide (3). This approach isolates the synthesis of the substituted pyridine (B92270) core from the introduction of the specific alkoxy group.
Further deconstruction of the 3-amino-4-hydroxypyridine (B189613) core (2) can be envisioned. A functional group interconversion (FGI) of the amine at the C3 position to a nitro group suggests 4-hydroxy-3-nitropyridine (4) as a precursor. The synthesis of nitro-aromatic compounds is often more straightforward than direct amination. The nitro group can be readily reduced to the desired amine in a later step.
The pyridine ring of intermediate 4 can be disconnected using strategies that form the C-C and C-N bonds of the heterocycle. This leads back to simpler, acyclic precursors that can be assembled through various condensation reactions. Key synthons derived from this analysis include ammonia (B1221849), a dicarbonyl compound, and a component providing the remaining carbon atoms of the ring. advancechemjournal.com This fundamental analysis paves the way for exploring specific pyridine ring construction methodologies.
Figure 1: Retrosynthetic Analysis of this compound
Pyridine Ring Construction Approaches Applicable to 4-Alkoxypyridine Systems
Cycloaddition and Annulation Pathways to Pyridine Systems
The construction of the pyridine core, a fundamental scaffold in medicinal chemistry, can be achieved through various powerful cycloaddition and annulation strategies. These methods offer convergent and often atom-economical routes to highly substituted pyridine derivatives, providing access to a diverse range of analogues of this compound.
Inverse Electron Demand Diels-Alder Reactions for Pyridine Ring Construction
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic systems, including pyridines. acsgcipr.orgwikipedia.org Unlike the normal Diels-Alder reaction, the IEDDA reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This reversal of electronic demand makes it particularly suitable for constructing the pyridine ring, where the nitrogen atom can be incorporated into an electron-deficient azadiene.
Commonly employed electron-poor dienes for pyridine synthesis include 1,2,4-triazines and substituted pyrimidines. acsgcipr.org The reaction typically proceeds through an initial [4+2] cycloaddition, forming a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule such as nitrogen gas (N₂) or a nitrile (RCN), to yield a dihydropyridine which subsequently aromatizes to the pyridine ring. acsgcipr.org The choice of diene and dienophile allows for a high degree of control over the substitution pattern of the final pyridine product.
The general reaction scheme can be summarized as follows:
Table 1: Examples of Inverse Electron Demand Diels-Alder Reactions for Pyridine Synthesis
| Diene | Dienophile | Key Features | Resulting Pyridine Substitution |
|---|---|---|---|
| 1,2,4-Triazine | Enamine | Thermal cycloaddition followed by N₂ extrusion. acsgcipr.org | Variably substituted based on triazine and enamine structure. |
| Substituted Pyrimidine | Ynamine | Loss of a nitrile molecule drives aromatization. acsgcipr.org | Highly functionalized pyridines. |
| 1,2,4,5-Tetrazine (B1199680) | Alkene | Initial cycloaddition is followed by N₂ extrusion to form a 1,2-diazine, which can undergo a second IEDDA reaction. nih.gov | Complex substitution patterns achievable through sequential reactions. |
This methodology provides a convergent and flexible approach to complex pyridine structures, making it a valuable strategy for the synthesis of analogs of this compound.
[3+2] Annulation-Aromatization Protocols for N-Aminopyridines
[3+2] annulation-aromatization reactions represent a versatile strategy for the construction of fused pyridine ring systems, particularly pyrazolo[1,5-a]pyridines, from N-aminopyridines. acs.orgnih.gov These protocols involve the reaction of an N-aminopyridine, acting as a 1,3-dipole precursor, with a suitable two-atom component, such as an α,β-unsaturated compound. acs.orgnih.gov
One notable example is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds. acs.orgnih.gov In this process, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is proposed to act as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant in the final aromatization step. acs.orgnih.gov This method offers good to excellent yields and high regioselectivity. acs.orgnih.gov
The general transformation can be depicted as:
Table 2: Key Features of [3+2] Annulation-Aromatization for N-Aminopyridine Derivatives
| Reactant 1 | Reactant 2 | Mediator/Catalyst | Key Transformation | Product Class |
|---|---|---|---|---|
| N-Aminopyridine | α,β-Unsaturated Ketone | TEMPO | Annulation followed by oxidative aromatization. acs.orgnih.gov | Pyrazolo[1,5-a]pyridines |
| N-Aminopyridinium Salt | Alkene | Iridium photocatalyst | Formal [3+2] annulation via nitrogen-centered radicals. nih.gov | Oxazolidine (B1195125) and Imidazoline (B1206853) derivatives |
| N-Aminopyridinium Salt | Nitroalkene | Copper | Oxidative [3+2] annulation. nih.gov | 3-Fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines |
These [3+2] annulation strategies provide efficient access to N-fused heterocyclic systems, expanding the chemical space available for the development of novel analogs.
Ring-Closing Metathesis (RCM) Derived Routes to Pyridine Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and heterocyclic compounds, including pyridine derivatives. rsc.orgnih.gov This methodology, often catalyzed by ruthenium-based complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct. rsc.orgnih.gov
For the synthesis of pyridine derivatives, RCM can be employed to construct a dihydropyridine ring, which is then oxidized to the aromatic pyridine. organic-chemistry.org Alternatively, a sequence of RCM followed by elimination can also lead to the formation of the aromatic ring. organic-chemistry.org This approach allows for the synthesis of substituted 3-hydroxypyridines and 3-aminopyridine (B143674) derivatives. organic-chemistry.org
A general representation of the RCM approach to pyridines is:
Table 3: Application of RCM in the Synthesis of Pyridine Derivatives
| RCM Substrate | Key RCM Step | Subsequent Reaction | Final Product |
|---|---|---|---|
| Nitrogen-containing diene | Intramolecular olefin metathesis. organic-chemistry.org | Elimination | Substituted pyridine |
| Nitrogen-containing diene | Intramolecular olefin metathesis. organic-chemistry.org | Oxidation and deprotection | 3-Hydroxypyridine or 3-Aminopyridine derivative |
| Allylic amine derivative | RCM to form a tetrahydropyridine (B1245486). nih.gov | Aromatization | Substituted pyridine |
The RCM strategy offers a high degree of functional group tolerance and allows for the construction of complex pyridine cores from readily available acyclic precursors. rsc.orgnih.gov
Functionalization of Pre-existing Pyridine Rings
The modification of a pre-existing pyridine scaffold is a cornerstone of analog synthesis. Several powerful methodologies exist for the regioselective introduction of substituents onto the pyridine ring, enabling the targeted synthesis of derivatives of this compound.
Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridine rings. wikipedia.org The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2- (ortho) and 4- (para) positions. wikipedia.orguci.edu This is because the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atom. nih.gov
For an SNAr reaction to proceed efficiently, a good leaving group, such as a halide, must be present on the ring. The reactivity of the pyridine ring towards nucleophilic attack can be further enhanced by the presence of electron-withdrawing groups. wikipedia.org
Table 4: Regioselectivity in SNAr Reactions of Pyridines
| Position of Leaving Group | Susceptibility to Nucleophilic Attack | Rationale |
|---|---|---|
| 2- (ortho) | High | Effective delocalization of negative charge onto the nitrogen atom in the intermediate. wikipedia.orguci.edu |
| 3- (meta) | Low | The negative charge in the intermediate cannot be delocalized onto the nitrogen atom. uci.edu |
| 4- (para) | High | Effective delocalization of negative charge onto the nitrogen atom in the intermediate. wikipedia.orguci.edu |
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions of pyridines, providing a versatile method for introducing diverse functional groups. nih.gov
Pyridine N-Oxide Mediated Regioselective Amination and Alkoxylation
Pyridine N-oxides are highly versatile intermediates for the regioselective functionalization of the pyridine ring. researchgate.netscripps.edu The N-oxide group significantly activates the pyridine ring towards both electrophilic and nucleophilic attack. arkat-usa.org For nucleophilic substitution, the N-oxide functionality particularly enhances the reactivity at the 2- and 4-positions. scripps.edu
Activation of the N-oxide with an electrophilic reagent, such as a sulfonyl chloride or an acyl chloride, generates a good leaving group on the oxygen atom. Subsequent attack by a nucleophile at the 2- or 4-position, followed by elimination, leads to the substituted pyridine. researchgate.netacs.org This strategy allows for the regioselective introduction of amino and alkoxy groups.
For example, a regioselective amination of 3,5-disubstituted pyridine N-oxides has been developed using saccharin as an ammonium (B1175870) surrogate. sigmaaldrich.com This process involves activation with tosyl chloride, followed by nucleophilic attack and subsequent hydrolysis to yield the 2-aminopyridine derivative. researchgate.net Similarly, alkoxylation can be achieved by employing alcohol nucleophiles.
Table 5: Functionalization of Pyridines via N-Oxide Intermediates
| Reagent System | Type of Functionalization | Position of Functionalization | Key Features |
|---|---|---|---|
| Saccharin / ⁱPr₂EtN / TsCl | Amination | 2-position | Regioselective introduction of an amino group on 3,5-disubstituted pyridines. researchgate.netsigmaaldrich.com |
| Acyl Chlorides / Cyclic Ethers | Alkylation | 2-position | Three-component reaction leading to substituted pyridines. acs.org |
| Wittig Reagents | Reductive Alkylation | 2-position | Provides C2-alkylated pyridines with excellent site selectivity. nih.gov |
| Ynamides / Arylacetylenes (Photocatalysis) | ortho-Alkylation | 2-position | Yields α-(2-pyridinyl) benzyl amides/ketones. nih.gov |
The use of pyridine N-oxides provides a powerful and often complementary approach to direct C-H functionalization methods for the synthesis of highly substituted pyridine derivatives.
Direct C-H Functionalization Approaches on Pyridine Cores
Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, minimizing the generation of waste by avoiding pre-functionalized starting materials. rsc.orgbohrium.com The electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present significant challenges to direct and selective functionalization. rsc.orgresearchgate.net Traditional methods often require harsh reaction conditions and yield mixtures of regioisomers. researchgate.netnih.gov
Recent advancements have focused on overcoming these challenges to achieve regioselective C-H functionalization of pyridines, particularly at the C3 position, which is notoriously difficult to functionalize directly. researchgate.netnih.govresearchgate.net One innovative approach involves a dearomatization-rearomatization sequence. nih.gov This strategy temporarily converts the electron-deficient pyridine into an electron-rich intermediate, facilitating regioselective electrophilic functionalization. nih.gov For instance, the formation of Zincke imine intermediates allows for subsequent mild and regioselective halogenation at the C3 position. nih.govnih.gov Another strategy utilizes oxazino-pyridine intermediates to achieve meta-C-H functionalization. nih.govresearchgate.net These methods offer mild reaction conditions and high regioselectivity, making them suitable for complex molecules. nih.gov
Photochemical methods have also been developed for the C3-amination of pyridines. nih.govresearchgate.netchemrxiv.org These reactions often proceed via radical intermediates, such as the photochemical reaction of a Zincke imine with an amidyl radical, to achieve C3 regioselectivity under mild conditions. nih.govresearchgate.net
| Strategy | Intermediate | Position | Functionalization | Conditions |
| Dearomatization-Rearomatization | Zincke Imine | C3 | Halogenation | Mild nih.govnih.gov |
| Dearomatization-Rearomatization | Oxazino-pyridine | meta | General | Mild nih.govresearchgate.net |
| Photochemical Reaction | Zincke Imine | C3 | Amination | Mild, Photochemical nih.govresearchgate.net |
Regioselective Introduction of the Cyclopentylmethoxy Moiety
The introduction of the cyclopentylmethoxy group at the C4 position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through several regioselective methods.
The alkylation of pyridones presents a challenge due to the presence of two nucleophilic sites, the nitrogen and oxygen atoms, which can lead to mixtures of N- and O-alkylated products. mdpi.comnih.gov The regioselectivity of this reaction is influenced by factors such as the solvent, base, and alkylating agent. nih.govnih.gov
Recent developments have focused on achieving high regioselectivity for O-alkylation. One method utilizes TfOH-catalyzed carbenoid insertion, which demonstrates excellent regioselectivity (>99:1) for O-alkylation under mild, metal-free conditions. rsc.org Another approach employs visible-light-promoted O-H insertion between 2-pyridones and diazo compounds, proceeding under catalyst-free conditions with high selectivity. rsc.org Furthermore, solvent and catalyst control can be used to direct the regioselective O- and N-alkylation of 2-pyridones using 2H-azirines, with triflic acid favoring O-alkylation. nih.gov
Nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents onto pyridine rings. Pyridines with leaving groups at the C2 and C4 positions are particularly susceptible to nucleophilic attack. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org
For the synthesis of this compound, a pyridine derivative with a suitable leaving group at the C4 position, such as a halogen, can be reacted with cyclopentylmethanol or a derivative. The use of microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se The choice of solvent can also significantly impact the efficiency of the reaction. sci-hub.se
Selective Installation of the C3-Amino Group
The final key transformation is the introduction of the amino group at the C3 position of the pyridine ring.
A well-established method for the synthesis of aminopyridines is the reduction of the corresponding nitro or cyano compounds. 3-Nitropyridine can be reduced to 3-aminopyridine using various reducing agents, including zinc and hydrochloric acid. orgsyn.org Electrochemical reduction of 3-nitropyridines in an acidic solution also provides a route to 3-aminopyridines. google.com The reduction of 2-amino-3-nitropyridine is a common method for preparing 2,3-diaminopyridine. orgsyn.org
Similarly, 3-cyanopyridine derivatives can be reduced to the corresponding aminomethylpyridines. researchgate.net The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through multi-component reactions. researchgate.netresearchgate.net
| Precursor | Product | Reducing Agents/Conditions |
| 3-Nitropyridine | 3-Aminopyridine | Zinc/HCl, Electrochemical Reduction orgsyn.orggoogle.com |
| 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | Iron/aqueous acidified ethanol, Tin/HCl, Stannous chloride/HCl orgsyn.org |
| 3-Cyanopyridine | 3-(Aminomethyl)pyridine | Various reducing agents researchgate.net |
Direct amination of pyridine at the C3 position is a challenging transformation. nih.govresearchgate.net However, recent advancements have provided new avenues for this reaction. As mentioned previously, photochemical methods involving Zincke imine intermediates have been successfully employed for the C3-amination of pyridines. nih.govresearchgate.netchemrxiv.org These methods offer a mild and regioselective route to C3-aminopyridines. nih.govresearchgate.net Another approach involves the amination of 3-aminopyridine with sodamide. orgsyn.org
Annulation Routes for 3-Aminopyridine Derivatives
Annulation, or ring-forming, reactions are fundamental in heterocyclic chemistry for constructing the pyridine core from acyclic precursors. Various strategies have been developed to synthesize polysubstituted pyridines with control over the substitution pattern, which is crucial for creating analogs of this compound.
One of the most classic and versatile methods is the Hantzsch dihydropyridine synthesis , a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this final oxidation step is the formation of the stable aromatic ring. wikipedia.org
Another significant approach is the Bohlmann-Rahtz pyridine synthesis , which provides a regiochemically controlled route to polysubstituted pyridines. A modified, one-pot, three-component version of this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This tandem Michael addition-heterocyclization process proceeds with total regiochemical control, offering good yields without the need for an additional acid catalyst. core.ac.uk
Modern annulation methods also include metal-catalyzed cycloadditions. For instance, a ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes allows for the construction of highly substituted pyridines under mild conditions with excellent regioselectivity. organic-chemistry.org Similarly, a redox-neutral [3+3] type condensation, synergistically catalyzed by a copper(I) salt and a secondary amine, enables the modular synthesis of various pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org These advanced routes provide access to a wide functional group tolerance, expanding the scope of accessible 3-aminopyridine precursors.
Green Chemistry Methodologies in the Synthesis of Pyridine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For pyridine derivatives, this involves the adoption of methodologies that reduce waste, minimize energy consumption, and utilize less hazardous materials.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. mdpi.com
For example, the synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives via a three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate demonstrates the efficiency of MAOS. While conventional refluxing required 10-16 hours, the microwave-assisted method yielded the desired products in just 10-30 minutes at 130-140°C, with comparable or improved yields. Similarly, a one-pot, four-component coupling to produce 3-amino-imidazopyridines was successfully achieved in 10 minutes under microwave irradiation at 160°C. researchgate.net This highlights the potential of microwave-assisted, metal-catalyzed, multicomponent reactions for rapid library synthesis. acs.orgnih.gov
| Product | Conventional Method (Reflux) | Microwave Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 12 | 85 | 30 | 90 |
| 2-methyl-6-phenyl-4-(p-tolyl)pyridine-3-carbonitrile | 10 | 70 | 20 | 82 |
| 4-(4-chlorophenyl)-2-methyl-6-phenylpyridine-3-carbonitrile | 16 | 65 | 25 | 75 |
Eliminating volatile organic solvents is a key goal of green chemistry. Many synthetic protocols for pyridine derivatives have been adapted to run under solvent-free conditions, often in conjunction with microwave irradiation. A one-pot condensation of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate to form 2-amino-3-cyanopyridine derivatives has been successfully performed under solvent-free microwave conditions, offering high yields and an environmentally friendly process. semanticscholar.org
The multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines can also be achieved by heating the mixture without a solvent. mdpi.com When solvents are necessary, the focus shifts to environmentally benign options. The Hantzsch pyridine synthesis, for example, has been investigated using greener alternatives like ionic liquids or conducting the reaction in aqueous micelles, which can replace traditional, more hazardous catalysts and solvents. wikipedia.org
Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst reusability, aligning with green chemistry principles. These catalysts can be easily separated from the reaction mixture by simple filtration, reducing waste and cost. In pyridine synthesis, solid acid catalysts like MCM-41 have been employed for the one-pot synthesis of polyhydroquinolines via the Hantzsch reaction under solvent-free conditions. acs.org
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation and dehalogenation reactions in the pyridine series. chemicalbook.comacs.org For instance, the chemoselective hydrodechlorination of 2-chloropyridine derivatives to their parent pyridines can be achieved using 10% Pd/C under a hydrogen atmosphere at room temperature, demonstrating a clean and efficient transformation. chemicalbook.com The development of robust and reusable catalysts is crucial for making the synthesis of complex molecules like this compound more sustainable.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all reactants. acs.orgnih.gov This approach enhances atom economy, reduces the number of synthetic and purification steps, and minimizes solvent waste and energy consumption. The Hantzsch synthesis is a prime example of an MCR used for pyridine synthesis. wikipedia.org
More contemporary examples include the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines through a microwave-assisted, one-pot, four-component cyclization/Suzuki coupling approach. acs.orgnih.gov This method utilizes a 2-aminopyridine-5-boronic acid pinacol ester as a versatile building block for creating diverse compound libraries. acs.orgnih.gov Similarly, various 3-cyanopyridine derivatives can be generated via one-pot, four-component reactions under microwave irradiation, demonstrating the power of MCRs to rapidly build molecular complexity from simple starting materials. nih.gov
| Reaction Type | Components | Key Conditions | Product Core | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonium acetate | Conventional heating or ultrasound | 1,4-Dihydropyridine | wikipedia.org |
| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl, Alkynone, Ammonia | One-pot, no acid catalyst | Polysubstituted Pyridine | core.ac.uk |
| Ugi-type/Suzuki Coupling | 2-Aminopyridine-5-boronic acid ester, Aldehyde, Isocyanide, (Suzuki partner) | Microwave, Pd(0) catalyst | 3-Amino-imidazopyridine | acs.orgnih.gov |
| Cyanopyridine Synthesis | Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium acetate | Microwave, Solvent-free | 2-Amino-3-cyanopyridine | semanticscholar.org |
| Aminopyrido[2,3-d]pyrimidine Synthesis | 3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary amine | Solvent-free, 100°C | 4-Aminopyrido[2,3-d]pyrimidine | mdpi.com |
Mechanistic Investigations of Synthetic Transformations Relevant to this compound
Understanding the reaction mechanisms underlying synthetic transformations is critical for optimizing reaction conditions and predicting outcomes. For the synthesis of pyridine rings, mechanistic studies have elucidated the complex pathways involved.
In the Hantzsch synthesis, at least five different pathways have been proposed, with the reaction outcome often depending on the specific reactants and conditions. wikipedia.org Studies using 13C and 15N NMR have suggested the intermediacy of a chalcone and an enamine, which then combine and cyclize to form the dihydropyridine ring. wikipedia.org
The mechanism for the formation of 4-aminopyrido[2,3-d]pyrimidines via a multicomponent reaction has also been proposed. mdpi.com The reaction is thought to begin with the formation of an intermediate from the reaction of 2-aminopyridine with triethyl orthoformate. This is followed by a series of steps including nucleophilic addition, rearrangement, and an intramolecular aza-Michael addition, culminating in an aromatization step to yield the final fused heterocyclic product. mdpi.com
Mechanistic studies also extend to substitution reactions on the pyridine ring. Nucleophilic substitution, for instance, is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the intermediate can be effectively stabilized by the ring nitrogen. slideshare.net The Chichibabin reaction, which involves heating pyridine with sodamide to produce 2-aminopyridine, is a classic example of this reactivity. slideshare.net A thorough understanding of these electronic effects and reaction pathways is essential for the rational design of synthetic routes to specifically substituted targets like this compound.
Elucidation of Pyridine Ring Formation Mechanisms
The construction of the pyridine ring itself is a foundational aspect of synthesizing complex derivatives. While numerous methods exist for pyridine synthesis, they often involve the condensation of aldehydes, ketones, and ammonia derivatives under various catalytic conditions. acsgcipr.org These reactions typically proceed through a series of aldol-type condensations, Michael additions, and subsequent cyclization and aromatization steps to form the pyridine core. acsgcipr.org
For the synthesis of highly substituted pyridines, multi-component reactions (MCRs) are often favored for their efficiency. acsgcipr.org The Hantzsch dihydropyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to the pyridine. The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester. Subsequent Michael addition, cyclization, and dehydration lead to the dihydropyridine, which is then aromatized.
Alternative strategies for pyridine ring formation include cycloaddition reactions, such as Diels-Alder reactions, and metal-catalyzed cyclizations. acsgcipr.orgorganic-chemistry.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the specific 4-alkoxy-3-aminopyridine scaffold, a common approach involves the modification of a pre-formed pyridine ring rather than its de novo synthesis. nih.gov This often begins with a readily available starting material like 3-aminopyridine. nih.gov
Study of Amination Reaction Mechanisms (e.g., Zincke reaction)
Introducing an amino group at the C3 position of the pyridine ring is a critical step in the synthesis of this compound and its analogs. While direct amination of pyridine is challenging, several methods have been developed to achieve this transformation.
One classic method is the Zincke reaction , which transforms a pyridine into a pyridinium salt that can then react with a primary amine to yield a new pyridinium salt. wikipedia.org The reaction is initiated by the formation of an N-(2,4-dinitrophenyl)pyridinium salt from pyridine and 2,4-dinitrochlorobenzene. wikipedia.org This salt is highly reactive towards nucleophiles. Upon treatment with a primary amine, the pyridinium ring opens to form a so-called "König salt." wikipedia.org A subsequent sigmatropic rearrangement and cyclization, followed by the elimination of 2,4-dinitroaniline, regenerates the aromatic pyridine ring, now bearing the new amino substituent. wikipedia.org This entire process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.org
More contemporary approaches to C3-amination have been developed to overcome the limitations of classical methods. Recent research has demonstrated a mild and regioselective photochemical C3-amination of pyridines. researchgate.netnih.gov This method utilizes Zincke imine intermediates which react with amidyl radicals generated photochemically from N-aminopyridinium salts. researchgate.netnih.gov Mechanistic studies and theoretical calculations have confirmed the involvement of radical intermediates and provided an explanation for the observed C3 regioselectivity. researchgate.netnih.gov
Another important synthetic route to 3-aminopyridines is the Hofmann rearrangement of nicotinamide. This reaction involves the treatment of nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide and bromine. wikipedia.orgnbinno.com The mechanism proceeds through the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the 3-aminopyridine. youtube.com
Reductive amination is another versatile method for synthesizing amines. This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine using a reducing agent like sodium borohydride (B1222165). youtube.comlibretexts.org
Mechanisms of O-Alkylation and Nucleophilic Substitution Processes
The introduction of the cyclopentylmethoxy group at the C4 position is typically achieved through an O-alkylation reaction, which is a type of nucleophilic substitution. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key consideration. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comstudy.comquora.com
The mechanism of SNAr on pyridine involves the nucleophilic attack on the carbon atom bearing a suitable leaving group (e.g., a halide). This initial attack is typically the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.compearson.com This intermediate is stabilized by resonance, with the negative charge being delocalized over the ring and, importantly, onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position. stackexchange.comquora.com This stabilization is not possible when the attack is at the C3 position, hence the preference for C2 and C4 substitution. stackexchange.com The reaction is completed by the departure of the leaving group, which restores the aromaticity of the pyridine ring.
For the synthesis of this compound, a common strategy involves starting with a 4-halopyridine derivative, such as 3-amino-4-chloropyridine. nih.gov The cyclopentylmethoxy group is then introduced via a Williamson ether synthesis-type reaction, where cyclopentylmethanol is deprotonated with a base to form the corresponding alkoxide, which then acts as the nucleophile, displacing the chloride at the C4 position.
The table below summarizes the key mechanistic features of the reactions discussed:
| Reaction | Key Intermediate(s) | Driving Force(s) | Regioselectivity |
| Pyridine Ring Formation (Hantzsch) | Enamine, Dihydropyridine | Aromatization | Dependent on starting materials |
| Zincke Reaction | N-(2,4-dinitrophenyl)pyridinium salt, König salt | Aromatization, Formation of stable 2,4-dinitroaniline | N-substitution |
| Hofmann Rearrangement | N-bromoamide, Isocyanate | Formation of a stable N₂ molecule (in related Curtius/Schmidt) | Determined by starting amide |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Restoration of aromaticity | C2 and C4 positions favored |
Derivatization and Further Functionalization of the 4 Cyclopentylmethoxy Pyridin 3 Amine Scaffold
Chemical Transformations at the Pyyridin-3-amine Moiety
The exocyclic amino group at the C3 position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations, serving as a potent nucleophile and a building block for more complex structures.
The conversion of the primary amine in 4-(Cyclopentylmethoxy)pyridin-3-amine to an amide is a fundamental transformation. This N-acylation is typically achieved by reaction with an activated carboxylic acid derivative, such as an acyl chloride, or by direct coupling with a carboxylic acid using a reagent that facilitates amide bond formation. fishersci.co.ukorganic-chemistry.org
The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base like pyridine or a tertiary amine, is a classic method for this purpose. fishersci.co.uk Alternatively, modern peptide coupling reagents are widely employed to mediate the reaction between the amine and a carboxylic acid under mild conditions, minimizing side reactions and preserving sensitive functional groups. arkat-usa.org These reagents work by converting the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine. fishersci.co.uknih.gov The choice of coupling agent and conditions can be tailored to the specific substrates being used.
Table 1: Common Coupling Reagents for N-Acylation
| Reagent | Full Name | Activating Mechanism |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a reactive O-acylisourea intermediate. fishersci.co.uk |
| DCC | Dicyclohexylcarbodiimide | Forms a reactive O-acylisourea intermediate. fishersci.co.uk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly active ester intermediate. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an active ester via a phosphonium (B103445) salt. arkat-usa.org |
| T3P® | Propylphosphonic anhydride (B1165640) | Acts as a powerful dehydrating agent to promote amide formation. organic-chemistry.org |
Introducing alkyl substituents to the amino group can be accomplished through direct alkylation with alkyl halides, but this method often suffers from a lack of control, leading to overalkylation. masterorganicchemistry.com A more reliable and widely used strategy is reductive amination. wikipedia.org This powerful one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu
The key to a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the protonated imine (iminium ion) faster than it reduces the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective for this purpose. masterorganicchemistry.comwikipedia.org These reagents are less reactive than sodium borohydride (B1222165) (NaBH4) and perform well under the mildly acidic conditions that favor imine formation. wikipedia.orgyoutube.com While 3-aminopyridine (B143674) systems can sometimes present challenges in reductive amination due to the basicity of the ring nitrogen, protocols using specific acid catalysts or a pre-formation protection strategy can lead to high yields of the desired N-alkylated products. nih.gov
Table 2: Overview of Reductive Amination Components
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Amine | This compound | Nucleophile |
| Carbonyl | Aldehydes (e.g., formaldehyde, acetaldehyde), Ketones (e.g., acetone) | Electrophile, forms imine |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3) | Reduces the imine/iminium ion intermediate. masterorganicchemistry.com |
| Acid Catalyst | Acetic Acid (AcOH) | Promotes imine formation. harvard.edu |
The 3-aminopyridine structure is an excellent precursor for the synthesis of fused heterocyclic systems, which are prominent motifs in medicinal chemistry. Through cyclocondensation reactions, the amine group and an adjacent ring carbon or hydrogen atom participate in the formation of a new ring.
A common strategy involves reacting the aminopyridine with a bifunctional electrophile. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can be used to construct pyrimido[1,2-a]pyridine cores. More advanced methods may use reagents like polyphosphoric acid (PPA) to activate substrates and facilitate cyclization, enabling the synthesis of diverse fused systems such as imidazo[1,5-a]pyridines from (2-aminomethyl)pyridine precursors and activated nitroalkanes. beilstein-journals.org These reactions significantly increase the structural complexity and planarity of the original scaffold, creating novel chemical entities.
Functionalization of the Pyridine Nucleus and Cyclopentylmethoxy Side Chain
Beyond the amino group, the pyridine ring and the ether side chain offer further opportunities for modification, enabling fine-tuning of the molecule's properties.
Direct functionalization of the pyridine ring through C-H activation is a highly sought-after but challenging goal in synthetic chemistry. The electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution. rsc.org However, several strategies have been developed to overcome this low reactivity.
One approach is to convert the pyridine to its corresponding N-oxide. The N-oxide is more electron-rich and activates the C2 and C4 positions toward both electrophilic and nucleophilic attack. mdpi.com For the this compound scaffold, N-oxidation would activate the C2 and C6 positions.
Modern transition-metal-catalyzed C-H functionalization offers a powerful alternative for installing new substituents with high regioselectivity. rsc.orgnih.gov These methods can introduce aryl, alkyl, or other functional groups at specific positions, often guided by the electronic properties of the ring or the presence of a directing group. While the 3-amino group can act as a directing group, regiocontrol in reactions involving transient intermediates like 3,4-pyridynes can be governed by the electronic influence of other substituents on the ring. nih.gov
The cyclopentylmethoxy side chain is generally more chemically inert than the aminopyridine core. The ether linkage is stable under most conditions but can be cleaved under harsh, strongly acidic conditions (e.g., using hydrobromic or hydroiodic acid). The cyclopentyl ring itself is saturated and relatively unreactive, though it could potentially undergo free-radical halogenation under specific initiation conditions.
A more practical approach to modifying this part of the molecule is not through functionalization of the existing side chain, but rather through the synthesis of analogs from the outset. By starting with different substituted cyclopentanols or other cycloalkanols in the initial synthesis of the ether linkage, a wide variety of derivatives with modified side chains can be prepared, allowing for systematic investigation of the role of this lipophilic group.
Strategies for Enhancing Chromatographic Properties through Derivatization
The primary amine functionality and the pyridine core of this compound present opportunities for derivatization to enhance its chromatographic behavior, particularly in reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC). While specific studies on the derivatization of this compound for this purpose are not extensively documented in publicly available literature, general principles of amine and pyridine chemistry can be applied to devise effective strategies. Derivatization is often employed to improve volatility for GC analysis, or to introduce a chromophore or fluorophore for enhanced detection in HPLC. wikipedia.orgacs.org
For GC analysis, the polarity of the primary amine in this compound makes it a candidate for derivatization to increase volatility and thermal stability. acs.org Common derivatization techniques for primary amines include silylation, acylation, and alkylation. wikipedia.orgacs.org
In the context of HPLC, derivatization is typically performed to introduce a "tag" that enhances detectability. wikipedia.org For a molecule like this compound, which lacks a strong native chromophore for UV detection at higher wavelengths, this is particularly advantageous. Pre-column derivatization is a common approach, offering flexibility in reaction conditions.
One widely used class of derivatizing agents for primary amines is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The reaction of dansyl chloride with the primary amine of this compound would yield a highly fluorescent sulfonamide derivative. This derivative would exhibit significantly improved sensitivity for fluorescence detection in HPLC. The reaction is typically carried out in an alkaline buffer to ensure the amine is in its nucleophilic free base form.
Another common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. acs.org This reaction is rapid and can be automated for pre-column derivatization. acs.org However, OPA derivatives can sometimes be less stable than dansyl derivatives.
Fluorenyl-methyl chloroformate (FMOC-Cl) is another reagent that reacts with primary amines to produce stable, highly fluorescent derivatives suitable for HPLC analysis.
The following table summarizes potential derivatization strategies for this compound to enhance its chromatographic properties, based on general reactivity of primary amines.
| Derivatizing Agent | Reaction Target | Resulting Derivative | Chromatographic Advantage | Detection Method |
| Dansyl Chloride | Primary Amine | Fluorescent Sulfonamide | Enhanced Sensitivity | Fluorescence |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Fluorescent Isoindole | Enhanced Sensitivity, Rapid Reaction | Fluorescence |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Fluorescent Urethane | Enhanced Sensitivity, Stable Derivative | Fluorescence |
| Trifluoroacetic Anhydride (TFAA) | Primary Amine | Trifluoroacetamide | Increased Volatility for GC | GC-MS, GC-ECD |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Trimethylsilyl (TMS) Derivative | Increased Volatility and Thermal Stability for GC | GC-MS, GC-FID |
It is important to note that the optimization of any derivatization reaction for this compound would require experimental investigation to determine the ideal reaction conditions, such as pH, temperature, and reagent concentration, to ensure complete and reproducible derivatization for quantitative analysis.
Challenges and Future Research Directions in 4 Cyclopentylmethoxy Pyridin 3 Amine Chemistry
Overcoming Regio- and Chemoselectivity Challenges in Complex Pyridine (B92270) Functionalization
A persistent challenge in pyridine chemistry is the control of regioselectivity during functionalization. researchgate.net The electron-deficient nature of the pyridine ring makes it inherently difficult to modify, especially at the C3 and C5 positions (meta to the nitrogen). rsc.orgresearchgate.netnih.gov For 4-(Cyclopentylmethoxy)pyridin-3-amine, which is already substituted at the C3 and C4 positions, any further functionalization at the remaining C2, C5, or C6 positions must be highly selective to avoid unwanted side reactions with the existing amine and ether functionalities.
Future research will focus on advanced strategies to achieve this control:
Temporary De-aromatization/Re-aromatization: This strategy temporarily converts the electron-poor pyridine into an electron-rich intermediate, such as a dienamine, reversing its inherent reactivity. phys.org This allows for highly regioselective meta-functionalization before the aromaticity is restored under mild conditions. nih.govphys.org Applying this to the target compound could enable precise modification at the C5 position.
Phosphonium (B103445) Salt Intermediates: Pyridines can be converted into heterocyclic phosphonium salts, which act as versatile handles for subsequent bond-forming reactions. acs.orgresearchgate.netthieme-connect.de This method allows for selective functionalization at the C4 position and is applicable to complex molecules, offering a potential route to modify or replace the cyclopentylmethoxy group if desired. acs.orgthieme-connect.de
Direct C-H Functionalization: Developing new catalytic systems for the direct and selective functionalization of pyridine C-H bonds is a key goal. rsc.orgresearchgate.net While C2 and C4 functionalizations are more established, directing group-free meta-C-H functionalization remains a significant hurdle requiring innovative approaches. researchgate.netnih.gov
Table 1: Modern Strategies for Regioselective Pyridine Functionalization
| Strategy | Target Position(s) | Key Features | Potential Application for this compound |
| De-aromatization/ Re-aromatization nih.govphys.org | C3, C5 (meta) | Reverses electronic properties of the ring; allows electrophilic substitution. | Selective functionalization at the C5 position. |
| Phosphonium Salt Formation acs.orgthieme-connect.de | C4 (para) | Creates a versatile handle for various cross-coupling reactions (C-O, C-S, C-N, C-C). | Modification or replacement of the C4-alkoxy group. |
| Directed Metalation researchgate.net | C2, C6 (ortho) | Uses a directing group to guide a metal catalyst to a specific C-H bond. | Selective functionalization at the C2 position, ortho to the amine. |
| Minisci-type Radical Reactions researchgate.net | C2, C4 (ortho/para) | Involves radical addition to the protonated pyridine ring. | Functionalization at the C2 or C6 positions. |
Advancements in Sustainable and Atom-Economical Synthetic Methodologies for Substituted Pyridines
Traditional methods for synthesizing substituted pyridines often rely on harsh conditions and hazardous materials, generating significant chemical waste. rasayanjournal.co.in The future of pyridine chemistry lies in the adoption of green and sustainable principles. researchgate.netnih.gov Research into the synthesis of this compound and its analogs will increasingly prioritize methodologies that are both environmentally benign and efficient.
Key areas for advancement include:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly atom-economical and efficient. rasayanjournal.co.inresearchgate.net Developing MCRs for pyridine synthesis reduces reaction time, minimizes solvent use, and simplifies purification. rasayanjournal.co.innih.gov
Microwave-Assisted and Ultrasound Synthesis: These energy-input technologies can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. nih.govnih.govtandfonline.com
Atom-Economical Tandem Reactions: Designing reaction cascades where a single set of reagents initiates multiple transformations minimizes waste by incorporating most atoms from the reactants into the final product. acs.org Reductive functionalization, for example, uses readily available N-heteroarenes as starting materials to create diverse products with high efficiency. acs.org
Solvent-Free and Green Catalyst Approaches: Conducting reactions without solvents or using environmentally friendly solvents (like water or ionic liquids) is a core principle of green chemistry. researchgate.net The use of reusable, non-toxic catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridines
| Parameter | Conventional Heating | Microwave (MW) Irradiation nih.gov |
| Reaction Time | 6-9 hours | 5-7 minutes |
| Product Yield | 73-84% | 90-94% |
| Energy Consumption | High | Low |
| Process Simplicity | Often requires multiple steps and complex workups | Simpler, often one-pot procedures |
Development of Integrated Experimental and Computational Approaches for Rational Design of Analogs
The integration of computational chemistry with experimental synthesis is revolutionizing drug discovery and materials science. mdpi.com Instead of relying on trial-and-error, researchers can now rationally design analogs of this compound with desired properties in silico before committing to laboratory synthesis. nih.govnih.gov
This integrated workflow typically involves:
Computational Design: Creating a virtual library of analogs by modifying the core structure of this compound.
In Silico Screening: Using computational tools to predict key properties. Molecular docking can assess binding affinity to biological targets, while other algorithms predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. mdpi.comnih.govresearchgate.net
Prioritization and Synthesis: Synthesizing only the most promising candidates identified through computational screening, saving significant time and resources. nih.gov
Experimental Validation and Feedback: Testing the synthesized compounds experimentally and using the results to refine and improve the predictive power of the computational models. researchgate.netrsc.org
Density Functional Theory (DFT) is another powerful tool used to understand the electronic structure, stability, and reactivity of molecules, guiding synthetic planning and predicting spectroscopic properties. rsc.orgnih.gov
Table 3: Computational Tools in the Rational Design of Pyridine Analogs
| Computational Method | Application | Purpose |
| Molecular Docking mdpi.comresearchgate.net | Drug Design | Predicts the binding mode and affinity of a molecule to a protein target. |
| Molecular Dynamics (MD) Simulations mdpi.comnih.gov | Drug Design, Materials Science | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. |
| ADME/T Prediction nih.govnih.gov | Drug Design | Predicts pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. |
| Density Functional Theory (DFT) rsc.orgnih.gov | Synthesis, Materials Science | Calculates electronic structure to predict reactivity, stability, and spectroscopic properties. |
Exploration of Novel Synthetic Applications for this compound as a Building Block
The 3-aminopyridine (B143674) moiety is a valuable synthetic intermediate for constructing more complex heterocyclic systems. researchgate.netnih.gov The specific structure of this compound, with its pre-installed alkoxy and amino groups, makes it a promising building block for a variety of chemical transformations.
Future research will likely explore its use in:
Fused Heterocycle Synthesis: The 3-amino-4-alkoxy substitution pattern is an ideal precursor for synthesizing fused ring systems. For instance, a palladium-catalyzed tandem amidation/cyclization could be employed to construct imidazo[4,5-c]pyridines, a scaffold of significant medicinal interest. nih.gov
Reductive Amination: The primary amine can be readily functionalized via reductive amination to introduce a wide range of N-substituted groups, allowing for the systematic exploration of structure-activity relationships. nih.govnih.gov
Multicomponent Reactions (MCRs): As a bifunctional component, this compound could be a key reactant in MCRs, enabling the rapid assembly of complex molecules from simple starting materials in a single, efficient step. nih.gov
Synthesis of Novel Ligands: The nitrogen atoms of the pyridine ring and the amino group can coordinate with metal ions, making this compound a potential starting point for designing new ligands for catalysis or functional materials.
The presence of the bulky, lipophilic cyclopentylmethoxy group may confer unique solubility and conformational properties to its derivatives, making it a particularly interesting building block for agrochemical and pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Cyclopentylmethoxy)pyridin-3-amine, and how can regioselectivity be controlled during cyclopentylmethoxy group introduction?
- Methodology :
- Nucleophilic substitution : React 3-amino-4-hydroxypyridine with cyclopentylmethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the cyclopentylmethoxy group. Regioselectivity is influenced by steric and electronic factors; using bulky bases (e.g., DBU) can favor substitution at the 4-position over the 2-position .
- Catalytic coupling : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach pre-functionalized cyclopentylmethoxy intermediates to the pyridine core. Optimize ligand choice (e.g., Xantphos) to enhance yield .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentylmethoxy protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.5–8.5 ppm). Use 2D experiments (HSQC, HMBC) to resolve overlapping signals .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from regioisomers .
- Chromatography :
- HPLC : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentylmethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Experimental Design :
- Electronic Effects : Compare reaction rates of this compound with analogs (e.g., 4-methoxy or 4-trifluoroethoxy derivatives) in NAS using electrophiles (e.g., benzyl bromide). Monitor via kinetic studies (NMR or UV-Vis) .
- Steric Effects : Evaluate steric hindrance by substituting cyclopentylmethoxy with bulkier groups (e.g., cyclohexylmethoxy) and measure reaction yields .
- Data Analysis : Correlate Hammett σ values or Taft steric parameters with reaction outcomes to quantify substituent effects .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound derivatives to biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ). Validate with co-crystallized ligands (PDB: 4LKY) .
- MD Simulations : Perform 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energies (MM-PBSA) .
- Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Experimental Workflow :
- Derivative Synthesis : Modify the amine group (e.g., acylation, alkylation) or pyridine core (e.g., halogenation at C5) to generate analogs .
- Bioassays : Test analogs in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity) using recombinant enzymes or cell-based models. Measure IC₅₀ values via fluorometric or colorimetric readouts .
- Data Interpretation :
- SAR Table :
| Derivative | Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| Parent | None | 0.39 | 42.3 |
| 5-Cl | Chlorine | 0.07 | 508.6 |
- Trends: Electron-withdrawing groups (e.g., Cl) enhance potency and selectivity .
Data Contradictions and Resolution
Q. How can conflicting reports on the stability of this compound under acidic conditions be reconciled?
- Hypothesis Testing :
- Controlled Degradation : Expose the compound to varying pH (1–6) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., demethylation products) using LC-MS/MS .
- Mechanistic Insight : Propose acid-catalyzed hydrolysis of the cyclopentylmethoxy group based on kinetic isotope effects or deuterium exchange experiments .
- Resolution : Confirm that instability at pH < 3 is due to ether cleavage, necessitating pH-adjusted formulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
